![molecular formula C23H20N2O5 B2411923 2-(2-Oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethyl)isoindoline-1,3-dione CAS No. 877811-29-5](/img/structure/B2411923.png)
2-(2-Oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethyl)isoindoline-1,3-dione
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Overview
Description
This compound is part of a series of novel oxo-spiro chromene Schiff’s bases . These bases were synthesized by condensing 2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile, and a series of aromatic aldehydes .
Synthesis Analysis
The synthesis of these compounds involves condensing 2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile with aromatic aldehydes using an efficient acid catalyst, silica sulfuric acid (SSA) .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of an oxo-spiro chromene and an isoindoline-1,3-dione group . The common structural feature of these compounds is the azomethine group i.e. (–HC=N–) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the condensation of primary amines and carbonyl compounds . This results in Schiff’s bases, which are nitrogen analogs of an aldehyde or ketone, in which the carbonyl group is replaced by an imine or azomethine group .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by spectrochemical techniques . These techniques have corroborated the formation of the desired products .
Scientific Research Applications
- Although the enantioselectivity observed is moderate (30%–58% enantiomeric excess), this work opens up new avenues for constructing these appealing spirooxindole skeletons .
- These heterocyclic compounds have diverse applications, including potential pharmacological properties .
- Researchers explore their potential as drug candidates due to their challenging architecture and presence in natural products .
- The compound can be synthesized under microwave radiation, providing an alternative method for its preparation .
- A series of aromatic aldehydes, including the compound , have been studied for their anti-bacterial activity .
Asymmetric Synthesis of Spirooxindoles
Phosphorus-Containing Heterocyclic Compounds
Biological Activity and Drug Discovery
Microwave-Assisted Synthesis
Anti-Bacterial Properties
Building Blocks in Organic Synthesis
Mechanism of Action
properties
IUPAC Name |
2-[2-oxo-2-(4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c26-18-13-23(30-19-8-4-3-7-17(18)19)9-11-24(12-10-23)20(27)14-25-21(28)15-5-1-2-6-16(15)22(25)29/h1-8H,9-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQRPTYDSFMXTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethyl)isoindoline-1,3-dione |
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